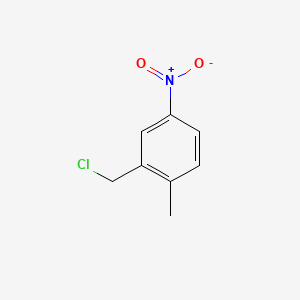

2-(Chloromethyl)-1-methyl-4-nitrobenzene

Descripción general

Descripción

2-(Chloromethyl)-1-methyl-4-nitrobenzene, also known as 2-CMNB, is an organic compound used in the synthesis of various organic compounds, and is also known to have scientific research applications. 2-CMNB is a colorless, crystalline solid and is insoluble in water. It has a molecular weight of 202.58 g/mol and a melting point of approximately 74°C. This compound is synthesized from the reaction of 1-methyl-4-nitrobenzene and thionyl chloride.

Aplicaciones Científicas De Investigación

Electrosynthesis and Reduction

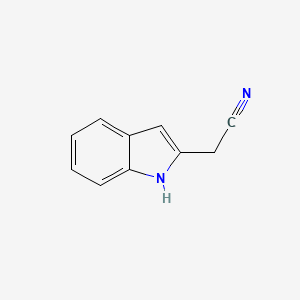

Electrochemical studies of similar chloromethyl nitrobenzene compounds have provided insights into electrosynthetic routes, producing derivatives like 1-nitro-2-vinylbenzene and 1H-indole. These pathways involve the reduction of nitro groups and subsequent base reactions with alkyl halide moieties, highlighting potential applications in synthetic chemistry (Du & Peters, 2010).

Nucleophilic Substitution Reactions

Nitroheteroarenes, including chloromethyl nitrobenzene derivatives, exhibit varied reactivity in vicarious nucleophilic substitution (VNS) reactions. These reactions, crucial for synthesizing pharmaceuticals and other chemicals, demonstrate the significant electrophilic nature of these compounds, especially when compared to nitrobenzene (Seeliger et al., 2008).

Crystallography and Molecular Structure

Crystallographic studies of similar compounds, like 2,6-Dichloro-4-nitrotoluene, provide valuable information about molecular structure, including the planarity of atoms and the inclination of nitro groups to the benzene ring. This knowledge is fundamental for understanding molecular interactions and designing materials and chemicals (Medjroubi et al., 2017).

Synthesis of Azo Group-Containing Schiff Base Ligands

Chloromethyl nitrobenzene derivatives are used in the synthesis of Schiff base ligands, which are crucial in forming complexes with metals. These complexes have applications in various fields, including catalysis and material science, thanks to their unique magnetic and spectroscopic properties (Ahmadi & Amani, 2012).

Method Development for Detecting Genotoxic Impurities

Developing methods for the detection and quantification of genotoxic impurities, such as those involving chloromethyl nitrobenzene derivatives in pharmaceuticals, is crucial for ensuring drug safety. Advanced techniques like HPLC are employed to maintain the rigorous quality control standards in the pharmaceutical industry (Gaddam et al., 2020).

Microbial Degradation Studies

Understanding the microbial degradation of chloronitrobenzene compounds is vital for environmental bioremediation strategies. Studies on specific bacterial strains that can utilize these compounds can lead to effective methods for cleaning up environmental contaminants (Shah, 2014).

Propiedades

IUPAC Name |

2-(chloromethyl)-1-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-6-2-3-8(10(11)12)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCZMIJXNQCIDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207705 | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1-methyl-4-nitrobenzene | |

CAS RN |

58966-24-8 | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058966248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-(chloromethyl)-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

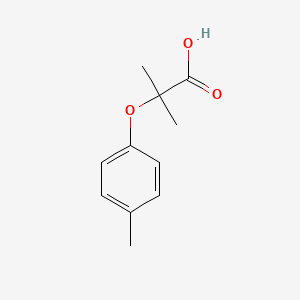

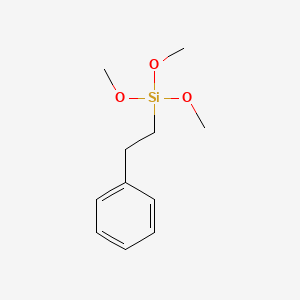

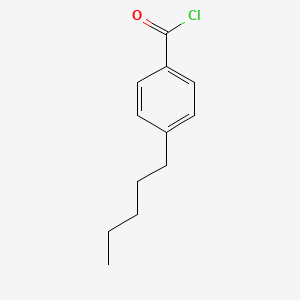

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1345986.png)